A Technical Guide to the Spectroscopic Characterization of 4-methoxy-1H-pyrrole-2-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of 4-methoxy-1H-pyrrole-2-carboxylic acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-methoxy-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with related molecular structures.
Introduction
4-methoxy-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a foundational element in numerous natural products and pharmaceuticals. The strategic placement of a methoxy group and a carboxylic acid function imparts specific electronic and steric properties to the molecule, influencing its reactivity, binding affinity, and overall physicochemical characteristics. Accurate structural elucidation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach is the cornerstone of this characterization.
This guide will not only present the expected spectroscopic data but also delve into the rationale behind the spectral features, providing a framework for the analysis of similar substituted pyrrole systems.
Molecular Structure and Spectroscopic Correlation
The molecular structure of 4-methoxy-1H-pyrrole-2-carboxylic acid dictates its spectroscopic signature. The interplay between the electron-donating methoxy group, the electron-withdrawing carboxylic acid group, and the aromatic pyrrole ring creates a unique electronic environment that is reflected in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-methoxy-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom. The predicted spectra are based on established substituent effects on the pyrrole ring.[1][2]
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of 4-methoxy-1H-pyrrole-2-carboxylic acid is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, the methoxy protons, and the carboxylic acid proton. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the pyrrole protons.[1][3]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~12.0 - 13.0 | Broad Singlet | 1H |
| NH | ~11.0 - 12.0 | Broad Singlet | 1H |
| H-5 | ~7.0 - 7.2 | Doublet | 1H |
| H-3 | ~6.2 - 6.4 | Doublet | 1H |
| OCH₃ | ~3.8 | Singlet | 3H |
Interpretation and Causality:
-
COOH and NH Protons: The acidic protons of the carboxylic acid and the N-H of the pyrrole are expected to appear as broad singlets at very downfield chemical shifts. Their exact positions are highly dependent on the solvent and concentration due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, these signals are typically well-resolved.
-
Pyrrole Protons (H-5 and H-3): The protons on the pyrrole ring will appear as doublets due to coupling with each other. The H-5 proton is adjacent to the nitrogen and is influenced by the methoxy group at the 4-position, while the H-3 proton is adjacent to the carboxylic acid. The electron-donating methoxy group will shield the nearby protons, shifting them upfield, while the electron-withdrawing carboxylic acid will deshield the adjacent proton, shifting it downfield relative to unsubstituted pyrrole.[3][4]
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of 4-methoxy-1H-pyrrole-2-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable NH and COOH protons.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 2 seconds.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~160 - 165 |
| C-4 (Pyrrole) | ~150 - 155 |
| C-2 (Pyrrole) | ~125 - 130 |
| C-5 (Pyrrole) | ~115 - 120 |
| C-3 (Pyrrole) | ~100 - 105 |
| OCH₃ | ~55 - 60 |
Interpretation and Causality:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at a downfield chemical shift, typically in the range of 160-165 ppm.[5]
-
Pyrrole Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C-4 carbon, bearing the electron-donating methoxy group, will be significantly deshielded. The C-2 carbon, attached to the electron-withdrawing carboxylic acid, will also be deshielded. The C-3 and C-5 carbons will be influenced by both substituents.[2]
-
Methoxy Carbon: The carbon of the methoxy group will appear in the typical region for such groups, around 55-60 ppm.[6][7]
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-methoxy-1H-pyrrole-2-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the pyrrole ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3300 (sharp) | N-H (Pyrrole) | Stretching |
| 1720 - 1680 (strong) | C=O (Carboxylic Acid) | Stretching |
| ~1550 | C=C (Pyrrole Ring) | Stretching |
| ~1250 | C-O (Carboxylic Acid & Ether) | Stretching |
Interpretation and Causality:
-
O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band for the O-H stretch, which typically spans from 3300 to 2500 cm⁻¹.[8][9] This broadening is a direct result of extensive intermolecular hydrogen bonding, forming dimers in the solid state.[10][11]
-
N-H Stretch: The N-H stretching vibration of the pyrrole ring is expected to appear as a sharper peak around 3300 cm⁻¹, potentially overlapping with the broad O-H band.[12]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be observed in the region of 1720-1680 cm⁻¹.[8][9] The conjugation with the pyrrole ring may shift this band to a slightly lower wavenumber.
-
Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring typically appear around 1550 cm⁻¹.[13]
-
C-O Stretches: The C-O stretching vibrations from the carboxylic acid and the methoxy ether group will be present in the fingerprint region, around 1250 cm⁻¹.[8]
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 155 (corresponding to the molecular weight of C₇H₇NO₃)
-
Key Fragmentation Ions:
Interpretation and Causality:
-
Molecular Ion Peak: The molecular ion peak at m/z 155 confirms the molecular weight of the compound.
-
Fragmentation Pathways: Under electron ionization, carboxylic acids often undergo characteristic fragmentations.[16] The loss of a hydroxyl radical (m/z 138) and the loss of the entire carboxyl group (m/z 110) are common fragmentation pathways for aromatic carboxylic acids.[17] The methoxy group can also be lost as a radical, leading to a peak at m/z 124. Further fragmentation of the pyrrole ring can also occur.[18][19]
Experimental Protocol for MS Data Acquisition (EI-MS):
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Visualizations
Molecular Structure
Caption: Molecular structure of 4-methoxy-1H-pyrrole-2-carboxylic acid.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of 4-methoxy-1H-pyrrole-2-carboxylic acid.
Conclusion
The comprehensive spectroscopic analysis of 4-methoxy-1H-pyrrole-2-carboxylic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and comparison with analogous structures, offers a reliable guide for researchers. The interplay of the methoxy and carboxylic acid substituents on the pyrrole ring results in a unique and interpretable spectroscopic fingerprint. This guide serves as a foundational reference for the characterization of this and other similarly substituted pyrrole derivatives, facilitating their application in drug discovery and materials science.
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